

# Rezvilutamide Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Rezvilutamide** (also known as SHR3680) is a potent, next-generation non-steroidal antiandrogen (NSAA) that exhibits high affinity and selectivity for the androgen receptor (AR).[1] Developed for the treatment of prostate cancer, its mechanism of action centers on the competitive inhibition of androgen binding to the AR, which in turn prevents receptor activation and nuclear translocation, ultimately halting the transcription of androgen-responsive genes essential for prostate cancer cell proliferation and survival.[1][2] Preclinical in vivo studies are fundamental for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel compounds like **Rezvilutamide**. Appropriate formulation is critical to ensure accurate and reproducible results in these animal models.

This document provides detailed application notes and protocols for the formulation of **Rezvilutamide** for in vivo research, based on available data.

# Mechanism of Action: Androgen Receptor Signaling Pathway

**Rezvilutamide** targets the androgen receptor signaling pathway, a critical driver of prostate cancer progression. In a normal state, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change,







dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that promote cell growth, proliferation, and survival.

**Rezvilutamide** acts as a competitive antagonist at the ligand-binding domain of the AR.[1][2] By occupying this site, it prevents the binding of androgens, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in the expression of androgen-dependent genes, including prostate-specific antigen (PSA), and ultimately results in the inhibition of tumor growth.





Androgen Receptor Signaling Pathway and Inhibition by Rezvilutamide

Click to download full resolution via product page

Cell Growth, Proliferation, Survival

Caption: Androgen Receptor Signaling and Rezvilutamide's Mechanism of Action.



### **Recommended Formulations for In Vivo Studies**

The selection of an appropriate vehicle is crucial for the effective delivery of **Rezvilutamide** in animal models. The choice of formulation can significantly impact the drug's solubility, stability, bioavailability, and ultimately, the experimental outcomes. Below are several recommended formulations for oral administration (gavage) of **Rezvilutamide** in preclinical research.

Table 1: Rezvilutamide In Vivo Formulations

| Formulation                   | Composition                                          | Solubility  | Notes                                                                                                                                                                                  |
|-------------------------------|------------------------------------------------------|-------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. PEG300/Tween-<br>80/Saline | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 2.5 mg/mL | This formulation creates a clear solution and is suitable for studies requiring complete solubilization of the compound.                                                               |
| 2. SBE-β-CD/Saline            | 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 2.5 mg/mL | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can enhance the aqueous solubility of hydrophobic compounds. This formulation also results in a clear solution. |
| 3. Corn Oil                   | 10% DMSO, 90%<br>Corn Oil                            | ≥ 2.5 mg/mL | A lipid-based formulation that can be advantageous for oral delivery of lipophilic drugs, potentially improving absorption.                                                            |



# Experimental Protocols Preparation of Rezvilutamide Formulation (Example using Formulation 1)

This protocol describes the preparation of a 100 mL stock solution of **Rezvilutamide** at a concentration of 2.5 mg/mL.

#### Materials:

- Rezvilutamide (SHR3680) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes (15 mL and 50 mL)
- Pipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

### Procedure:

- Weigh 250 mg of **Rezvilutamide** powder and place it in a 50 mL sterile conical tube.
- Add 10 mL of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved.
- Add 40 mL of PEG300 to the solution and vortex until fully mixed.
- Add 5 mL of Tween-80 and vortex to ensure a homogenous mixture.



- Slowly add 45 mL of sterile saline to the mixture while vortexing. Continue to mix until a clear and uniform solution is obtained.
- If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.
- The final solution should be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage. It is recommended to prepare the working solution fresh on the day of use.

# In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of **Rezvilutamide** in a subcutaneous prostate cancer xenograft model.

#### Animal Model:

- Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
- Prostate cancer cell line (e.g., LNCaP for androgen-sensitive or PC-3 for androgeninsensitive models)

**Experimental Workflow:** 



#### In Vivo Xenograft Study Workflow



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trustedpharmaguide.com [trustedpharmaguide.com]
- 2. What is the mechanism of Rezvilutamide? [synapse.patsnap.com]
- To cite this document: BenchChem. [Rezvilutamide Formulation for In Vivo Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201621#rezvilutamide-formulation-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com